1H and 13C NMR chemical shifts of 5-Methoxy-3'-(trifluoromethyl)biphenyl-3-carboxylic acid
1H and 13C NMR chemical shifts of 5-Methoxy-3'-(trifluoromethyl)biphenyl-3-carboxylic acid
An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 5-Methoxy-3'-(trifluoromethyl)biphenyl-3-carboxylic acid
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a detailed analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-Methoxy-3'-(trifluoromethyl)biphenyl-3-carboxylic acid. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of NMR spectroscopy and data from structurally analogous molecules to offer a comprehensive theoretical framework for researchers, scientists, and professionals in drug development. The guide elucidates the influence of the methoxy, trifluoromethyl, and carboxylic acid substituents on the biphenyl scaffold, presenting predicted chemical shifts in a structured format. Furthermore, it outlines a standard experimental protocol for the acquisition of high-resolution NMR data for this and similar small molecules.
Introduction
5-Methoxy-3'-(trifluoromethyl)biphenyl-3-carboxylic acid is a complex organic molecule of interest in medicinal chemistry and materials science due to its substituted biphenyl core. The unique arrangement of electron-donating (methoxy) and electron-withdrawing (trifluoromethyl, carboxylic acid) groups on the two phenyl rings creates a distinct electronic and structural profile. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and verification of such molecules. This guide provides a detailed theoretical analysis and prediction of the 1H and 13C NMR spectra of this compound, offering a valuable resource for its synthesis and characterization.
Molecular Structure and Predicted NMR Spectra
The structure of 5-Methoxy-3'-(trifluoromethyl)biphenyl-3-carboxylic acid, with the IUPAC numbering used for NMR assignment, is presented below. The prediction of chemical shifts is based on the additive effects of the substituents on the biphenyl core, drawing comparisons from known NMR data of related compounds.
Caption: Molecular structure of 5-Methoxy-3'-(trifluoromethyl)biphenyl-3-carboxylic acid with IUPAC numbering for NMR assignments.
Predicted 1H NMR Chemical Shifts
The predicted 1H NMR chemical shifts are summarized in Table 1. The spectrum is expected to be complex in the aromatic region (7.0-8.5 ppm).
Table 1: Predicted 1H NMR Chemical Shifts for 5-Methoxy-3'-(trifluoromethyl)biphenyl-3-carboxylic acid in CDCl3.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| H-2 | ~8.2 | d | J = ~2.5 | Deshielded by the adjacent carboxylic acid group. |
| H-4 | ~7.8 | dd | J = ~8.5, ~2.5 | Influenced by both the carboxylic acid and methoxy groups. |
| H-6 | ~7.3 | d | J = ~8.5 | Shielded relative to H-2 and H-4 due to the ortho methoxy group. |
| H-2' | ~7.9 | s | - | Deshielded by the ortho trifluoromethyl group. |
| H-4' | ~7.7 | d | J = ~7.8 | Coupled to H-5'. |
| H-5' | ~7.6 | t | J = ~7.8 | Coupled to H-4' and H-6'. |
| H-6' | ~7.8 | d | J = ~7.8 | Coupled to H-5'. |
| -OCH3 | ~3.9 | s | - | Typical chemical shift for an aryl methoxy group.[1] |
| -COOH | ~11-13 | br s | - | Highly deshielded and often broad signal for a carboxylic acid proton. |
Justification of Predicted Shifts:
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Ring A (Carboxylic acid and Methoxy substituted): The carboxylic acid group is strongly electron-withdrawing and will deshield the ortho proton (H-2) and the para proton (H-4). The methoxy group is electron-donating and will shield its ortho proton (H-6) and para proton (H-2). The interplay of these effects leads to the predicted downfield shifts for H-2 and H-4 and a relatively upfield shift for H-6 within the aromatic region.
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Ring B (Trifluoromethyl substituted): The trifluoromethyl group is a powerful electron-withdrawing group, causing significant deshielding of the protons on its ring, particularly the ortho proton (H-2').[2][3] The protons H-4', H-5', and H-6' will also be shifted downfield compared to unsubstituted benzene.
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Substituent Protons: The methoxy protons are expected in their typical region around 3.9 ppm.[1] The carboxylic acid proton signal is characteristically found far downfield and is often broad due to hydrogen bonding and exchange.
Predicted 13C NMR Chemical Shifts
The predicted 13C NMR chemical shifts are presented in Table 2. The spectrum will feature signals for the twelve aromatic carbons, the carboxylic carbon, and the methoxy carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
Table 2: Predicted 13C NMR Chemical Shifts for 5-Methoxy-3'-(trifluoromethyl)biphenyl-3-carboxylic acid in CDCl3.
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Rationale |
| C-1 | ~140 | s | - |
| C-2 | ~125 | s | - |
| C-3 | ~132 | s | - |
| C-4 | ~123 | s | - |
| C-5 | ~160 | s | - |
| C-6 | ~115 | s | - |
| C-1' | ~141 | s | - |
| C-2' | ~124 | s | - |
| C-3' | ~131 | q (JC-F ≈ 32 Hz) | Attached to the electron-withdrawing trifluoromethyl group.[2][3] |
| C-4' | ~130 | s | - |
| C-5' | ~129 | s | - |
| C-6' | ~128 | s | - |
| -CF3 | ~124 | q (JC-F ≈ 272 Hz) | Trifluoromethyl carbon with a large one-bond C-F coupling constant.[2][3] |
| -OCH3 | ~56 | s | - |
| -COOH | ~170 | s | - |
Justification of Predicted Shifts:
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Substituent Effects: The electron-donating methoxy group causes a significant downfield shift for the carbon it is attached to (C-5) and upfield shifts for the ortho (C-4, C-6) and para (C-2) carbons. Conversely, the electron-withdrawing carboxylic acid and trifluoromethyl groups cause downfield shifts for the carbons they are attached to (C-3 and C-3', respectively) and influence the shifts of other carbons in their respective rings.[1][2][3]
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C-F Coupling: The carbon of the trifluoromethyl group (CF3) will exhibit a large one-bond coupling constant (1JCF) of approximately 272 Hz, resulting in a quartet in the 13C NMR spectrum. The carbon to which the CF3 group is attached (C-3') will show a smaller two-bond coupling (2JCF) of around 32 Hz, also appearing as a quartet.[4]
Experimental Protocol for NMR Data Acquisition
For the successful acquisition of high-resolution 1H and 13C NMR spectra of 5-Methoxy-3'-(trifluoromethyl)biphenyl-3-carboxylic acid, the following protocol is recommended.
Sample Preparation
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Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent for this compound. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) can be considered. The choice of solvent will affect the chemical shifts, particularly for the labile carboxylic acid proton.[5]
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Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.[5]
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Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
